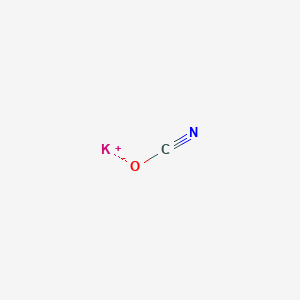
Potassium cyanate
Übersicht
Beschreibung
Potassium cyanate (KCNO) is a white solid that is soluble in water . It is a cyanate salt and a one-carbon compound . It is used mainly to produce herbicides and for the manufacture of drugs and organic chemicals .
Synthesis Analysis
Potassium cyanate can be synthesized in several ways. One method involves the reaction of potassium cyanide with oxygen in nickel containers under controlled conditions . It can also be formed by the oxidation of ferrocyanide . Another method involves the one-step synthesis of potassium cyanate from urea .Chemical Reactions Analysis
Cyanate is an important cyanide derivative formed by the oxidation of cyanide . It is also generated spontaneously from urea and carbamoyl phosphate . At neutral to alkaline pH, the most relevant abiotic reactions of cyanate/isocyanic acid in the environment are the irreversible reaction of isocyanic acid with the amino group of amino acids and proteins, and the reaction of cyanate and ammonium to urea .Physical And Chemical Properties Analysis
Potassium cyanate is a colorless, water-soluble crystal . It has a molecular weight of 81.12 . It is a powder with a density of 2.056 g/cm3 at 20 °C .Wissenschaftliche Forschungsanwendungen
Organic Syntheses
Potassium cyanate is used as a basic raw material for various organic syntheses, including urea derivatives, semicarbazides, carbamates, and isocyanates . For example, it is used to prepare the drug hydroxyurea .
Heat Treatment of Metals
Potassium cyanate is also used for the heat treatment of metals, specifically in a process known as Ferritic nitrocarburizing . This process is used to improve the mechanical and corrosion properties of metals.
Therapeutic Uses
Potassium cyanate has been used to reduce the percentage of sickled erythrocytes under certain conditions and has also increased the number of deformalities . In an aqueous solution, it has prevented irreversibly the in vitro sickling of hemoglobins containing human erythrocytes during deoxygenization .
Veterinary Medicine
Veterinarians have found potassium cyanate useful in that the cyanate salts and isocyanates can treat parasite diseases in both birds and mammals .
Agriculture
Potassium cyanate acts as a fertilizer that enhances the growth and yield of crops such as potatoes, corn, and wheat . Studies have shown that potassium cyanate increases the absorption of essential nutrients, stimulates root growth, and boosts plant resistance to diseases and pests . Moreover, it has been found to be more cost-effective and environmentally friendly than traditional fertilizers like ammonium nitrate .
Antitumor, Antiviral, and Antimicrobial Properties
Studies have suggested that potassium cyanate has antitumor, antiviral, and antimicrobial properties that could be useful in treating various diseases . For example, it has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis . It has also been tested against HIV and herpes viruses, demonstrating promising results in inhibiting viral replication .
Wirkmechanismus
Target of Action
Potassium cyanate (KOCN) is an inorganic compound that has a wide range of targets in biological systems . It has been found to interact with hemoglobin in human erythrocytes, reducing the percentage of sickled erythrocytes under certain conditions . It also has been used in veterinary medicine, where the cyanate salts and isocyanates can treat parasite diseases in both birds and mammals .
Mode of Action
Potassium cyanate interacts with its targets through chemical reactions. For instance, in human erythrocytes, it prevents the sickling of hemoglobin during deoxygenization . This is achieved by the cyanate ion reacting with the N-terminal valine residues of the hemoglobin molecule, which inhibits the polymerization of deoxyhemoglobin S and thus prevents sickling .
Biochemical Pathways
Potassium cyanate affects various biochemical pathways. It is involved in the detoxification of cyanate in the body, a process that is catalyzed by the enzyme cyanase . Cyanase converts cyanate to ammonia and carbon dioxide in a bicarbonate-dependent reaction . The resulting ammonia and carbon dioxide can then be assimilated into other compounds in the body .
Pharmacokinetics
It is known that potassium cyanate is soluble in water , which suggests that it can be readily absorbed and distributed in the body. Its metabolism likely involves the action of the enzyme cyanase, as mentioned above .
Result of Action
The action of potassium cyanate results in various molecular and cellular effects. In human erythrocytes, it reduces the percentage of sickled cells, thereby alleviating the symptoms of sickle cell disease . In veterinary medicine, it can help treat parasite diseases in birds and mammals .
Action Environment
The action of potassium cyanate can be influenced by various environmental factors. For instance, its solubility in water suggests that its action can be affected by the hydration status of the body . Furthermore, its reactivity suggests that it can interact with other chemicals in the body, potentially leading to different effects .
Safety and Hazards
Zukünftige Richtungen
The structure of a thermophilic fungal cyanase has aided the creation of a mutant enzyme with enhanced catalytic activity, and such enzymes may have the potential for biotechnological applications, including biotransformation and bioremediation . Other fungal cyanases with potentially high catalytic activity could also be predicted based on the Tl-Cyn structure, as the active site region among fungal cyanases are highly conserved .
Eigenschaften
IUPAC Name |
potassium;cyanate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CHNO.K/c2-1-3;/h3H;/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKKCIDNWFBPDBW-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)[O-].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
KCNO, CKNO | |
| Record name | potassium cyanate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Potassium_cyanate | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2047692 | |
| Record name | Potassium cyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2047692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
81.115 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless or white solid; [HSDB] White crystalline solid; [MSDSonline] | |
| Record name | Potassium cyanate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/6790 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
Very slightly sol in alcohol, In water, 6.3X10+5 mg/L @ 10 °C | |
| Record name | POTASSIUM CYANATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1757 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
2.056 | |
| Record name | POTASSIUM CYANATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1757 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
The diphosphopyridine nucleotide (DPN)-specific isocitrate dehydrogenase of pig heart is totally and irreversibly inactivated by 0.05 M potassium cyanate at pH 7.4 ...In the presence of manganous ion the addition of isocitrate protects the enzyme against cyanate inactivation. ...The addition of the chelator EDTA essentially prevents protection by isocitrate and manganous ion, ...the substrate alpha-ketoglutarate and the coenzymes DPN and DPNH do not significantly affect the rate of modification of the enzymes by cyanate. Incubation of isocitrate dehydrogenase with 14C-labeled potassium cyanate leads to the incorporation of approximately 1 mol of radioactive cyanate per peptide chain concomitant with inactivation. | |
| Record name | POTASSIUM CYANATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1757 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Potassium cyanate | |
Color/Form |
White, crystalline powder, Colorless crystals, Tetragonal crystals | |
CAS RN |
590-28-3 | |
| Record name | Potassium cyanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000590283 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyanic acid, potassium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Potassium cyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2047692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Potassium cyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.798 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | POTASSIUM CYANATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G9C31TWN5M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | POTASSIUM CYANATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1757 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
315 °C | |
| Record name | POTASSIUM CYANATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1757 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Potassium cyanate acts primarily through carbamylation, a process where it modifies proteins by reacting with their amino groups, particularly the N-terminal amino acids and lysine residues. [, , ] This modification can alter protein structure and function. [, ] For instance, potassium cyanate carbamylates the N-terminal valine residues of hemoglobin, increasing its affinity for oxygen. [] This alteration impacts the oxygen-carrying capacity of red blood cells, potentially affecting oxygen delivery to tissues. [, ] In other contexts, carbamylation can lead to enzyme inactivation [, ] or influence protein aggregation, as observed with crystallins in the eye lens. []
A: * Molecular formula: KOCN* Molecular weight: 81.11 g/mol* Spectroscopic data: Infrared (IR) spectroscopy is commonly employed to identify potassium cyanate. [, ] Key IR absorption bands characteristic of the cyanate ion (OCN-) include a strong band around 2170 cm-1 (asymmetric stretching vibration) and a weaker band around 1300 cm-1 (symmetric stretching vibration). []
A: While not a traditional catalyst, potassium cyanate can participate in reactions as a reagent and influence reaction outcomes. For instance, it has been shown to catalyze the transformation of 4-oxazolin-2-ones into 1-(2-oxoalkyl)-1,3,5-triazine-2,4,6(1H,3H,5H)-triones. [] This reaction likely proceeds through the formation of N-(2-oxo-4-oxazolin-3-ylcarbonyl)-N,N′-diphenylurea derivatives as intermediates. [] Furthermore, potassium cyanate serves as a reagent in various organic synthesis reactions, including the preparation of urea derivatives [, , , ] and carbamates. [, , ]
ANone: This specific area requires further research. Current literature primarily focuses on experimental studies.
ANone: Potassium cyanate should be handled with appropriate safety precautions. Material Safety Data Sheets (MSDS) provide detailed information on handling, storage, and potential hazards. As a general guideline, minimize exposure, wear appropriate personal protective equipment, and ensure proper ventilation when handling.
ANone: Research on potassium cyanate has largely focused on its in vitro effects. More detailed studies are needed to elucidate its ADME profile and establish its in vivo efficacy.
A: Potassium cyanate has shown in vitro efficacy in inhibiting erythrocyte sickling at low concentrations (0.01-0.10 M). [] Animal studies have demonstrated its potential to induce chronic inflammation in the peritoneum when injected intraperitoneally. [] Further research, particularly well-designed clinical trials, is necessary to establish its therapeutic potential and assess its safety profile in humans.
ANone: Essential resources include access to chemical databases, synthetic laboratories equipped for organic and inorganic synthesis, spectroscopic techniques like IR and NMR for characterization, and potentially computational chemistry software for modeling studies. Collaboration with research groups specializing in protein chemistry, material science, or drug development would also be beneficial.
A: Research on potassium cyanate spans disciplines like chemistry, materials science, and biology. Its use in organic synthesis has implications for drug discovery and materials development. [, , , , , , ] Furthermore, understanding its interaction with biological systems, particularly its protein-modifying properties, holds relevance for biochemistry and potentially medicine. [, , , , ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-chloro-N-[2-(3,4-diethoxyphenyl)ethyl]-4-methylthieno[3,2-b]pyrrole-5-carboxamide](/img/structure/B148632.png)
![2-[(2-Phenylethyl)thio]nicotinic acid](/img/structure/B148639.png)





![4-Amino-1-methyl-2-oxo-1-azaspiro[4.4]non-3-ene-3-carboxylic acid](/img/structure/B148681.png)





